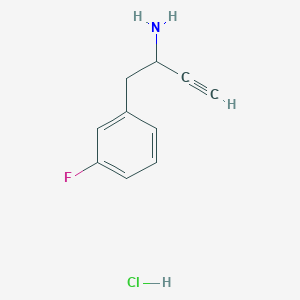1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride
CAS No.: 2193065-31-3
Cat. No.: VC5380588
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2193065-31-3 |
|---|---|
| Molecular Formula | C10H11ClFN |
| Molecular Weight | 199.65 |
| IUPAC Name | 1-(3-fluorophenyl)but-3-yn-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H10FN.ClH/c1-2-10(12)7-8-4-3-5-9(11)6-8;/h1,3-6,10H,7,12H2;1H |
| Standard InChI Key | VFMRXIPKOUINBQ-UHFFFAOYSA-N |
| SMILES | C#CC(CC1=CC(=CC=C1)F)N.Cl |
Introduction
Chemical Structure and Physical Properties
The compound’s molecular formula is C₁₀H₁₁ClFN, with a molecular weight of 199.65 g/mol . Its structure consists of a but-3-yn-2-amine backbone where the amine group is protonated as a hydrochloride salt, and the 3-fluorophenyl moiety is attached to the second carbon (Figure 1).
Key Physical Properties:
The hydrochloride salt enhances solubility in aqueous media, a critical feature for biological applications . The fluorine atom at the meta position of the phenyl ring influences electronic properties, potentially modulating reactivity and binding interactions .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a small-molecule scaffold in drug discovery, particularly for central nervous system (CNS) targets . Its propargylamine moiety is a key structural motif in monoamine oxidase (MAO) inhibitors, such as selegiline analogs .
Fluorinated Building Block
The 3-fluorophenyl group enhances metabolic stability and bioavailability in drug candidates . Suppliers like CymitQuimica and Ambeed market this compound for constructing fluorinated analogs in medicinal chemistry .
Material Science
The alkyne group enables click chemistry applications, such as Huisgen cycloadditions, for polymer functionalization .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P301+P312: Seek medical attention if ingested |
| H315: Skin irritation | P280: Wear protective gloves |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| H335: Respiratory irritation | P261: Avoid inhalation |
Data from safety sheets indicate moderate toxicity, necessitating handling in ventilated areas with personal protective equipment (PPE) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume